Welcome to the BenchChem Online Store!
molecular formula C13H7F3N2 B1400650 2-(4-(Trifluoromethyl)phenyl)isonicotinonitrile CAS No. 1257437-26-5

2-(4-(Trifluoromethyl)phenyl)isonicotinonitrile

Cat. No. B1400650
M. Wt: 248.2 g/mol
InChI Key: HVWCYBGLWCNWNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08614201B2

Procedure details

To a suspension of 2-chloro-4-pyridinecarbonitrile (0.50 g, 3.61 mmol), Cs2CO3 (1.70 g, 7.22 mmol) and 4-(trifluoromethyl)phenylboronic acid (0.82 g, 3.61 mmol) in dioxane (18 mL) was added palladium acetate (0.02 g, 0.07 mmol) and 2-dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl (0.07 g, 0.14 mmol). The reaction vessel was sealed and heated to 100° C. for 4 hours and cooled to rt. The reaction mixture was filtered through a pad of celite, concentrated and purified by FCC (0%-100% EtOAc in hexane) to provide the desired product (0.69 g, 78%). MS (ESI): mass calcd. for C13H7F3N2, 248.2; m/z found 249.1 [M+H]+. 1H NMR (400 MHz, DMSO) δ 9.00-8.92 (m, 1H), 8.63-8.57 (m, 1H), 8.38 (d, J=8.1, 2H), 7.94-7.85 (m, 3H).
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
0.82 g
Type
reactant
Reaction Step One
Quantity
18 mL
Type
solvent
Reaction Step One
Quantity
0.02 g
Type
catalyst
Reaction Step Two
Quantity
0.07 g
Type
catalyst
Reaction Step Two
Yield
78%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[C:6]([C:8]#[N:9])[CH:5]=[CH:4][N:3]=1.C([O-])([O-])=O.[Cs+].[Cs+].[F:16][C:17]([F:28])([F:27])[C:18]1[CH:23]=[CH:22][C:21](B(O)O)=[CH:20][CH:19]=1>O1CCOCC1.C([O-])(=O)C.[Pd+2].C([O-])(=O)C.C1(P(C2CCCCC2)C2C=CC=CC=2C2C(C(C)C)=CC(C(C)C)=CC=2C(C)C)CCCCC1>[F:16][C:17]([F:28])([F:27])[C:18]1[CH:23]=[CH:22][C:21]([C:2]2[CH:7]=[C:6]([CH:5]=[CH:4][N:3]=2)[C:8]#[N:9])=[CH:20][CH:19]=1 |f:1.2.3,6.7.8|

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
ClC1=NC=CC(=C1)C#N
Name
Cs2CO3
Quantity
1.7 g
Type
reactant
Smiles
C(=O)([O-])[O-].[Cs+].[Cs+]
Name
Quantity
0.82 g
Type
reactant
Smiles
FC(C1=CC=C(C=C1)B(O)O)(F)F
Name
Quantity
18 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
0.02 g
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
Name
Quantity
0.07 g
Type
catalyst
Smiles
C1(CCCCC1)P(C1=C(C=CC=C1)C1=C(C=C(C=C1C(C)C)C(C)C)C(C)C)C1CCCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction vessel was sealed
TEMPERATURE
Type
TEMPERATURE
Details
cooled to rt
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through a pad of celite,
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified by FCC (0%-100% EtOAc in hexane)

Outcomes

Product
Name
Type
product
Smiles
FC(C1=CC=C(C=C1)C=1C=C(C#N)C=CN1)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.69 g
YIELD: PERCENTYIELD 78%
YIELD: CALCULATEDPERCENTYIELD 77%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.